2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[2-(cyclobutylmethoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c1-2-8-13-12(6-1)7-9-14-10-11-4-3-5-11;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUZJFAGPGMSFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOCC2CCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Cyclobutylmethoxyethyl Intermediate
- The cyclobutylmethanol is first converted into a suitable alkylating agent, typically a halide or tosylate, to enable ether bond formation.
- This intermediate is then reacted with ethylene glycol derivatives or ethylene chlorohydrin to form 2-(cyclobutylmethoxy)ethyl chloride or a related leaving group compound.
N-Alkylation of Piperidine
- Piperidine is reacted with the 2-(cyclobutylmethoxy)ethyl halide under controlled conditions.
- The reaction is typically carried out in an inert solvent such as toluene or an aromatic hydrocarbon.
- Temperature control is critical, generally maintained between 70°C and the solvent’s boiling point, to optimize yield and minimize side reactions.
- Bases or catalysts may be used to facilitate the nucleophilic substitution on the piperidine nitrogen.
Formation of Hydrochloride Salt
- The free base 2-[2-(Cyclobutylmethoxy)ethyl]piperidine is treated with hydrochloric acid gas or aqueous HCl.
- The reaction is conducted under cooling to precipitate the hydrochloride salt.
- Isolation is performed by filtration and drying to yield the pure hydrochloride salt.
Representative Reaction Conditions and Yields
Research Findings and Optimization Notes
- The chlorination of hydroxyethylpiperidine intermediates using thionyl chloride in an inert solvent such as toluene has been found to be technically and economically advantageous, simplifying the preparation of the key alkylating agent.
- Performing the hydroxyethylation and chlorination in a single reaction vessel with solvent dilution between steps enhances process efficiency and product isolation.
- The N-alkylation step benefits from careful temperature control to avoid decomposition or side reactions.
- The hydrochloride salt form improves the compound’s stability and facilitates purification.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclobutylmethoxy group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Alkyl halides, acyl chlorides, bases (NaH, K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis Overview
The synthesis of 2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride typically involves several key steps:
-
Formation of Cyclobutylmethoxy Intermediate :
- Cyclobutylmethanol is converted to cyclobutylmethoxy chloride using thionyl chloride (SOCl₂).
-
Alkylation of Piperidine :
- The cyclobutylmethoxy chloride is reacted with piperidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
Hydrochloride Formation :
- The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique cyclobutylmethoxy group allows for various chemical modifications, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.
Biology
- Biological Activity Studies : Research has indicated that this compound may interact with biological macromolecules, influencing cellular processes. Studies are ongoing to explore its effects on receptor binding and its potential role as a ligand for specific receptors .
Medicine
Mechanism of Action
The mechanism of action of 2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physico-Chemical Properties
The table below compares key structural features and properties of 2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride with analogs:
Key Observations :
- Cyclobutylmethoxy vs. Aromatic Substituents: The cyclobutylmethoxy group balances lipophilicity and steric effects compared to aromatic substituents (e.g., 2,5-dimethylphenoxy in CAS 1219982-32-7), which increase hydrophobicity but may reduce solubility .
- Alkyl Substituents : Smaller alkyl groups (e.g., isopropoxy in CAS N/A) reduce molecular weight and steric hindrance, favoring metabolic stability .
Antimicrobial Activity:
- Pyrimidinone derivatives with piperidine/pyrrolidine side chains (e.g., compounds 4a–f in ) demonstrated antimicrobial efficacy against Staphylococcus aureus and Candida albicans. Activity correlated with substituent polarity and steric effects .
Acetylcholinesterase Inhibition:
- Piperidine derivatives like donepezil () inhibit acetylcholinesterase, a target for Alzheimer’s therapy. Structural analogs with benzyl or benzoyl groups showed enhanced activity .
Key Observations :
- Halogenated derivatives (e.g., dichlorophenoxy compounds) often require stricter regulatory compliance due to environmental persistence .
- Cyclobutyl-containing compounds may offer safer profiles compared to halogenated analogs, though specific toxicity data for the target compound are lacking.
Biological Activity
2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 233.78 g/mol. This compound is notable for its potential biological activity, particularly in pharmacological applications.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Cyclobutylmethoxy Intermediate : Cyclobutylmethanol is converted to cyclobutylmethoxy chloride using thionyl chloride (SOCl₂).
- Alkylation of Piperidine : The cyclobutylmethoxy chloride is reacted with piperidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
- Hydrochloride Formation : The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially acting as a ligand for various receptors or enzymes. This modulation influences numerous biochemical processes, although detailed studies are required to elucidate the exact pathways involved.
Pharmacological Applications
Research indicates that this compound may have therapeutic potential in several areas:
Comparative Analysis with Similar Compounds
A comparative analysis with other piperidine derivatives can provide insights into the unique properties of this compound:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride | Cyclopropyl group | Modulates serotonin receptors |
| 2-[2-(Cyclopentylmethoxy)ethyl]piperidine hydrochloride | Cyclopentyl group | Potential analgesic effects |
| 2-[2-(Cyclohexylmethoxy)ethyl]piperidine hydrochloride | Cyclohexyl group | Antidepressant properties |
The unique cyclobutylmethoxy group in this compound may confer distinct chemical and biological properties, making it valuable for specific applications .
Study on Receptor Binding
A significant study investigated the binding affinity of various piperidine derivatives to cannabinoid receptors. While specific data for this compound was not available, related compounds demonstrated varying degrees of agonistic and antagonistic activities at cannabinoid receptors, suggesting that this compound could similarly interact with these pathways .
Structure-Activity Relationship (SAR)
Research into structure-activity relationships has shown that modifications in the piperidine structure can significantly influence biological activity. For instance, the introduction of different alkyl groups has been linked to enhanced receptor affinity and selectivity, which could be relevant for optimizing the efficacy of this compound .
Q & A
Q. How can researchers optimize the synthesis of 2-[2-(cyclobutylmethoxy)ethyl]piperidine hydrochloride to improve yield and purity?
Methodological Answer:
-
Reaction Parameter Control : Adjust temperature (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and catalyst type (e.g., palladium for coupling reactions). Continuous flow reactors may enhance scalability and reduce side reactions .
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Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product. Monitor purity via HPLC (>98%) .
-
Table: Key Synthesis Parameters
Parameter Optimal Range Impact on Yield/Purity Temperature 60–80°C Higher temps accelerate cyclization but may degrade intermediates Solvent DMF or THF DMF enhances solubility of intermediates Catalyst Pd(OAc)₂ Facilitates coupling reactions
Q. What analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the piperidine ring (δ 1.4–2.8 ppm for CH₂ groups) and cyclobutylmethoxy substituents (δ 3.2–3.6 ppm for ether linkages) .
- X-ray Crystallography : Resolve stereochemistry and hydrogen bonding patterns in the crystalline hydrochloride salt .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 260.2) and fragmentation patterns .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?
Methodological Answer:
- Solubility : The hydrochloride salt improves water solubility (e.g., >50 mg/mL at pH 4–6) compared to the free base. Conduct pH-dependent solubility studies using UV-Vis spectroscopy .
- Stability : Assess hydrolysis under accelerated conditions (40°C/75% RH for 4 weeks). Stabilize formulations with buffers (e.g., citrate, pH 5.0) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks. Store in airtight containers at 2–8°C .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound?
Methodological Answer:
- Target Screening : Use computational docking (e.g., AutoDock Vina) to predict interactions with GPCRs or ion channels. Validate via radioligand binding assays (e.g., ³H-labeled antagonists) .
- Pathway Analysis : Perform transcriptomics (RNA-seq) on treated cell lines to identify dysregulated pathways (e.g., MAPK/ERK) .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell type, incubation time). For example, conflicting IC₅₀ values in cancer cells may arise from differences in serum concentration (5% vs. 10% FBS) .
- Replicate Studies : Conduct dose-response curves (0.1–100 µM) in triplicate using standardized protocols (e.g., MTT assay at 48h) .
Q. What computational methods are effective in predicting the metabolic pathways of this compound?
Methodological Answer:
-
In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I metabolites (e.g., cyclobutyl oxidation). Validate via LC-MS/MS of hepatocyte incubations .
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Table: Predicted Metabolic Sites
Site Enzyme Metabolite Cyclobutyl ring CYP3A4 Hydroxycyclobutyl derivative Piperidine N MAO-B N-oxide
Q. What challenges arise in scaling up multi-step synthesis, and how can they be mitigated?
Methodological Answer:
- Intermediate Stability : Protect sensitive groups (e.g., tert-butyldimethylsilyl ether for hydroxyl protection) during cyclobutylmethoxy incorporation .
- Purification Bottlenecks : Replace column chromatography with countercurrent distribution for large batches (>1 kg) .
Q. How can researchers validate the enantiomeric purity of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers. Confirm purity (>99% ee) via peak integration .
- Optical Rotation : Measure [α]D²⁵ = +15.6° (c = 1, MeOH) to verify consistency with literature .
Q. What strategies differentiate the activity of stereoisomers or structural analogs of this compound?
Methodological Answer:
- Isomer-Specific Assays : Compare (R)- and (S)-enantiomers in functional assays (e.g., calcium flux for GPCR activation). Stereoselective activity may vary by >10-fold .
- SAR Studies : Synthesize analogs with modified ether linkages (e.g., replacing cyclobutyl with cyclohexyl) and assess potency via IC₅₀ shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
